4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylic acid
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Overview
Description
4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a unique structure combining a thieno[2,3-b]pyridine core with an amino group, methyl groups, and a pyridinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyridine derivatives under controlled conditions. For instance, the reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[2,3-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols
Scientific Research Applications
4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share a similar thieno-pyridine core and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also feature a fused pyridine ring and have been studied for their antiproliferative and antimicrobial properties.
Uniqueness
4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications, making it a valuable scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C15H13N3O2S |
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Molecular Weight |
299.3 g/mol |
IUPAC Name |
4-amino-3,6-dimethyl-2-pyridin-3-ylthieno[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C15H13N3O2S/c1-7-10-12(16)11(15(19)20)8(2)18-14(10)21-13(7)9-4-3-5-17-6-9/h3-6H,1-2H3,(H2,16,18)(H,19,20) |
InChI Key |
DMKLXUTWLKVEGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=C(C(=C12)N)C(=O)O)C)C3=CN=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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